molecular formula C12H16 B048628 Phenylcyclohexane CAS No. 827-52-1

Phenylcyclohexane

Cat. No. B048628
CAS RN: 827-52-1
M. Wt: 160.25 g/mol
InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N
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Description

Phenylcyclohexane is a compound of interest in the field of organic chemistry, particularly in studies focusing on its synthesis, conformational preferences, and properties. This compound serves as a foundation for understanding complex molecular behaviors and interactions.

Synthesis Analysis

The synthesis of Phenylcyclohexane has been explored through various methods. One notable method involves the hydrogenation of benzene over supported transition metal catalysts, where both acidity and hydrogenation activity are critical for high yield production. Cyclohexene is considered a key intermediate in this process, transitioning from metal hydrogenation sites to acid sites for subsequent alkylation of benzene (Slaugh & John, 1969).

Molecular Structure Analysis

The molecular structure and conformational analysis of derivatives closely related to Phenylcyclohexane, such as 1-Phenyl-1-X-1-Silacyclohexanes, have been studied using gas-phase electron diffraction, low-temperature NMR spectroscopy, and quantum chemical calculations. These studies reveal the equilibrium between different conformers and the influence of substituents on the stability and conformational preferences of the molecule (Shainyan et al., 2017).

Chemical Reactions and Properties

Phenylcyclohexane undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. For example, the ene trimerization of 1-Phenylcyclopropene showcases its ability to engage in complex reaction pathways, forming products with significant synthetic value (Lee & Chang, 2004).

Physical Properties Analysis

The physical properties of Phenylcyclohexane, such as thermal stability and conformational behavior, have been a subject of study. These properties are crucial for understanding its behavior in various conditions and for potential applications in materials science.

Chemical Properties Analysis

The chemical properties of Phenylcyclohexane, including its reactivity with different reagents and under various conditions, have been extensively investigated. Studies on derivatives of Phenylcyclohexane provide insights into its chemical behavior, offering pathways for the synthesis of novel compounds with desired properties.

Scientific Research Applications

  • Chemical Reactions and Synthesis : Phenylcyclohexane is a primary product in the reaction of benzene and aluminium trichloride, and it's prevalent in hydrogenation reactions in polybenzenoids and ring contraction reactions for cycloalkanes (Lai, Benner, & Vollhardt, 1984). Another study highlights its role in the reaction of 1-Phenylcyclohexene oxide with hydrogen chloride to produce various chemical compounds (Berti, Bottari, Macchia, & Macchia, 1966).

  • Organic Chemistry : Phenylcyclohexane is useful in the conformational analysis of diastereomers and equilibria in organic chemistry (Eliel, 1985).

  • Radical Chemistry : It shows potential for energy transfer studies in radical chemistry, as demonstrated in research involving the irradiation of benzene and its derivatives (Ohnishi, Tanei, & Nitta, 1962).

  • Pharmacology : Phenylcyclohexylpiperidine, a derivative, has been synthesized and tested for its central nervous system depressant properties (Maddox, Godefroi, & Parcell, 1965).

  • Catalysis : Studies demonstrate its efficient production from benzene hydrogenation over supported transition metal catalysts, with cyclohexene as a key intermediate (Slaugh & John, 1969).

  • Material Science : In the field of materials science, phenylcyclohexane's derivatives exhibit notable properties like elastic constants and diamagnetic anisotropy, influencing their application in various fields (Schad, Baur, & Meier, 1979).

  • Spectroscopy and Optical Studies : The compound and its derivatives are relevant in terahertz absorption studies, with implications in spectroscopy (Vieweg et al., 2014).

  • Photophysics : Research shows its significance in studying primary photophysical processes (Cundall & Robinson, 1972).

Future Directions

The global Phenylcyclohexane market size is estimated to be worth US$ million in 2021 and is forecast to a readjusted size of USD million by 2028 . This suggests that Phenylcyclohexane may have potential applications in various industries.

Relevant Papers Several papers were found related to Phenylcyclohexane. One discusses the primary photophysical processes in Phenylcyclohexane . Another paper discusses the aliphatic vs aromatic C–H bond activation of Phenylcyclohexane catalyzed by cytochrome P450cam . Further analysis of these papers would provide more detailed information about Phenylcyclohexane.

properties

IUPAC Name

cyclohexylbenzene
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InChI

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
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InChI Key

IGARGHRYKHJQSM-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2
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Molecular Formula

C12H16
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DSSTOX Substance ID

DTXSID3061188
Record name Cyclohexylbenzene
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Molecular Weight

160.25 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Benzene, cyclohexyl-
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Vapor Pressure

0.03 [mmHg]
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Product Name

Cyclohexylbenzene

CAS RN

827-52-1, 19016-95-6
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Synthesis routes and methods I

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.6 mmol of 1-cyclohexylbenzyl hydroperoxide are added at a temperature of 110° C. to 30 mmol of cyclohexylbenzene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. 1-cyclohexylbenzene hydroperoxide is obtained at a selectivity of 96.2% at a cyclohexylbenzene conversion rate of 28.6%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
1-cyclohexylbenzyl hydroperoxide
Quantity
0.6 mmol
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reactant
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

A 5/8"×18" stainless steel pipe downflow trickle bed reactor was charged with 25 ml Pyrex glass beads followed by 15 ml (10.9 g.) of the above catalyst and topped by additional Pyrex glass beads to give a total charged volume of about 25 ml. The system was pressure checked, heated to 150° C., and pressured to 500 psig with hydrogen for 15 minutes. During a reaction period of four hours, benzene was pumped into the stainless steel tube reactor at a rate of 300 ml/hr (LHSV=20) at a hydrogen pressure of 500 psig and a temperature of 215° C. The reactor effluent was collected in a receiver which was changed at approximately one hour intervals, and the composition of each sample was determined by gas chromatographic analysis. The gas chromatographic analyses of samples taken during the last four hours of a run were averaged and the results showed a 1.4% conversion based on benzene, with a selectivity of 62% to cyclohexylbenzene and 19% to cyclohexane. The ratio of cyclohexylbenzene/cyclohexane (CHB/CH) was 3.3.
[Compound]
Name
stainless steel
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[Compound]
Name
stainless steel
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Synthesis routes and methods III

Procedure details

The invention also relates to a hydrogenation and oxidation process in which a feed comprising cyclohexenylbenzene is contacted with hydrogen in the presence of a hydrogenation catalyst under hydrogenation conditions to form cyclohexylbenzene. The cyclohexylbenzene is then reacted with oxygen (e.g., air) in the presence of an oxidation catalyst under oxidation conditions to form cyclohexylbenzene hydroperoxide.
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Synthesis routes and methods IV

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
Quantity
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Quantity
40 g
Type
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11 g
Type
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650 g
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Synthesis routes and methods V

Procedure details

A cyclohexylbenzene-cyclohexanone-phenol-containing mixture, for example as obtained by the cleavage of cyclohexylbenzene hydroperoxide, is separated by first catalytically hydrogenating selectively the phenol in the mixture, resulting in a mixture of cyclohexylbenzene, which is unchanged, and cyclohexanone; the thus obtained mixture is subjected to fractional distillation to obtain cyclohexylbenzene which can be returned as to a process for the production of cyclohexylbenzene hydroperoxide, and cyclohexanone.
Name
cyclohexylbenzene cyclohexanone phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexylbenzene hydroperoxide
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylcyclohexane
Reactant of Route 2
Reactant of Route 2
Phenylcyclohexane
Reactant of Route 3
Phenylcyclohexane
Reactant of Route 4
Reactant of Route 4
Phenylcyclohexane
Reactant of Route 5
Phenylcyclohexane
Reactant of Route 6
Reactant of Route 6
Phenylcyclohexane

Citations

For This Compound
3,890
Citations
EW Garbisch, DB Patterson - Journal of the American Chemical …, 1963 - ACS Publications
The thermodynamic parameters AH= 3.61 kcal./mole and AS= 2.09 eu have been determined for the equilibrium: ŋraKí-4-íerf-butyl-l-phenylcyclohexane (III)<= ŋ cis-4-íeri-butyl-l-…
Number of citations: 103 pubs.acs.org
EL Eliel, M Manoharan - The Journal of Organic Chemistry, 1981 - ACS Publications
In 1971 Allinger and Tribble1 2 calculated, using a force-field approach, that in1-methyl-l-phenylcyclohexane (1, Scheme I) the conformational energies3 of methyl (1.7 kcal/mol) and …
Number of citations: 176 pubs.acs.org
KB Wiberg, H Castejon, WF Bailey… - The Journal of organic …, 2000 - ACS Publications
… of phenylcyclohexane, and 1-methyl-1-phenylcyclohexane have … (ΔG) values for phenylcyclohexane that are in excellent … The calculations for 1-methyl-1-phenylcyclohexane find a …
Number of citations: 97 pubs.acs.org
LH Slaugh - Tetrahedron, 1968 - Elsevier
… catalyze the hydrogenation of benzene to phenylcyclohexane. By-products are cyclohexane… of phenylcyclohexane of 84–87% have been obtained. The yield of phenylcyclohexane and …
Number of citations: 18 www.sciencedirect.com
ME Squillacote, JM Neth - Journal of the American Chemical …, 1987 - ACS Publications
The axial conformer of phenylcyclohexane has been observed for the first time by using a unique but simple high-temperature cryogenic trapping technique. Thermodynamic and NMR …
Number of citations: 55 pubs.acs.org
HE Zimmerman, TW Cutshall - Journal of the American Chemical …, 1958 - ACS Publications
… 2-phenylcyclohexane-1,1-dicarboxylate (III), mp 36, which could then be saponified to give the desired 2-phenylcyclohexane-… ŋraws-2-phenylcyclohexanecarboxylic acid was heated to …
Number of citations: 22 pubs.acs.org
AJ Durie, T Fujiwara, N Al-Maharik… - The Journal of …, 2014 - ACS Publications
The original synthesis of all-cis 1,2,4,5,-tetrafluoro-2-phenylcyclohexane resulted in a trifluorocyclohexene as a significant co-product of the final fluorination step. This product was …
Number of citations: 19 pubs.acs.org
G Berti, F Bottari, B Macchia, F Macchia - Tetrahedron, 1966 - Elsevier
1-Phenylcyclohexene oxide (I) reacted with hydrogen chloride in chloroform to give only 2-phenyl-cis-2-chlorocyclohexanol (V), while in ethanol a mixture of V and its trans …
Number of citations: 18 www.sciencedirect.com
EL MAY, JG MURPHY - The Journal of Organic Chemistry, 1955 - ACS Publications
The introduction of a hydroxyl group into the 3-position of N-methyl-morphinan to give racemorphan (Dromoran)(2-5) results in a ten-to twentyfold increase in analgesic activity. We wish …
Number of citations: 68 pubs.acs.org
WR Fry, H Pines - The Journal of Organic Chemistry, 1968 - ACS Publications
The dehydroisomerization of 1-methyl-l-phenylcyclohexane over“nonacidic” chromia-alumina was studied using a pulse microreactor, o-, m-, and p-phenyltoluene were formed in …
Number of citations: 2 pubs.acs.org

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